molecular formula C7H18Cl2N2 B1456528 (3S)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride CAS No. 914498-27-4

(3S)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride

Cat. No. B1456528
M. Wt: 201.13 g/mol
InChI Key: VBJDQXDPLUEPER-KLXURFKVSA-N
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Description

(3S)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride, also known as 1-Propan-2-ylpyrrolidin-3-amine dihydrochloride, is a colorless, crystalline solid compound with a molecular weight of 197.21 g/mol and a melting point of 145-147°C. This compound belongs to the class of pyrrolidine derivatives, which are widely used in the pharmaceutical industry as intermediates for the synthesis of drugs and other compounds. This compound has a variety of applications in scientific research, including use in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Pharmacological Characterization of Related Compounds

The pharmacological properties of related compounds, such as pyrrolidine derivatives, have been extensively studied. For example, research on a novel κ-opioid receptor (KOR) antagonist demonstrates the potential of pyrrolidine derivatives in treating conditions such as depression and addiction disorders. The study highlights the compound's high affinity for KORs and its selectivity, indicating its therapeutic potential (Grimwood et al., 2011).

Synthesis and Structural Studies

The synthesis of pyrrolidine derivatives is a key area of research due to their significance in medicinal chemistry and material science. For instance, a stereoselective process for the preparation of a key intermediate in the development of antibiotics demonstrates the importance of pyrrolidine structures in synthesizing bioactive molecules (Fleck et al., 2003).

Derivatization and Spectroscopic Studies

Studies on the derivatization and identification of selected cathinones, including the use of pyrrolidine derivatives, underline the role of these compounds in forensic science and drug discovery. Spectroscopic methods such as GC-MS, IR, and NMR play a crucial role in characterizing these compounds, offering insights into their chemical properties and potential applications (Nycz et al., 2016).

Pyrrole and Pyrrole Derivatives

Pyrrole derivatives, closely related to pyrrolidines, are fundamental in the synthesis of biologically important molecules. Their preparation, structural characteristics, and applications in various fields, including drug synthesis and material science, highlight the versatility of these nitrogen-containing heterocycles (Anderson & Liu, 2000).

properties

IUPAC Name

(3S)-1-propan-2-ylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6(2)9-4-3-7(8)5-9;;/h6-7H,3-5,8H2,1-2H3;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJDQXDPLUEPER-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CC[C@@H](C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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